Methasterone

Catalog No.
S592219
CAS No.
3381-88-2
M.F
C21H34O2
M. Wt
318.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methasterone

CAS Number

3381-88-2

Product Name

Methasterone

IUPAC Name

(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

QCWCXSMWLJFBNM-FOVYBZIDSA-N

SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Synonyms

​2α,17α-Dimethyl-17β-hydroxy-5α-androstan-3-one;Methyldrostanolone;NSC 40490;Superdrol

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C

Anti-Doping Research:

  • Methasterone's unique metabolism has been studied to develop better methods for detecting its use in athletes. Researchers have explored its breakdown products and their presence in urine as potential biomarkers for its misuse. This research helps anti-doping agencies refine their testing methods to identify athletes who might be using banned substances [].

Biotransformation Studies:

  • Scientists have investigated the potential of fungi and other microorganisms to transform Methasterone into new compounds. This research aims to understand how these organisms interact with the steroid and potentially identify novel molecules with different biological activities. For example, studies have shown that fungi can convert Methasterone into various analogues, some of which exhibit anti-inflammatory properties [].

Understanding Steroid Metabolism:

  • Methasterone's structure and properties allow researchers to study the general pathways involved in steroid metabolism in the body. By comparing its breakdown products with other steroids, scientists can gain insights into the enzymes and processes involved in their transformation [].

Forensic Applications:

  • In some cases, Methasterone may be detected in forensic investigations, particularly when analyzing seized dietary supplements or other products suspected of containing illegal substances. Understanding its chemical properties and breakdown products can help forensic scientists identify its presence and differentiate it from other similar compounds [].

Methasterone, also known as methyldrostanolone or by its trade name Superdrol, is a synthetic anabolic-androgenic steroid that was never marketed for medical use. It is a 17α-alkylated derivative of dihydrotestosterone, specifically identified as 2α,17α-dimethyl-5α-dihydrotestosterone. Methasterone gained popularity in the bodybuilding community due to its potent anabolic properties and was sold legally as a dietary supplement for several years before being banned by regulatory agencies, including the World Anti-Doping Agency. Its chemical formula is C21H34O2, with a molar mass of approximately 318.5 g/mol .

  • Toxicity: Methasterone can cause a variety of adverse health effects, including liver damage, increased risk of cardiovascular problems, mood swings, and aggression. Due to the 17α-methylation, it is particularly hepatotoxic, meaning it can damage the liver [].
  • Regulation: Because of its potential for abuse and health risks, methasterone is classified as a Schedule III controlled substance in the United States and is banned by the World Anti-Doping Agency (WADA).

Methasterone undergoes various metabolic transformations in the human body, primarily through phase I and phase II reactions. Phase I reactions include oxidation, reduction, and hydrolysis, while phase II involves conjugation reactions. Studies have identified several metabolites of methasterone, including 17β-hydroxy-2α,17α-dimethyl-5β-androstan-3-one and a notable 3α-hydroxy metabolite, which are crucial for doping analysis due to their extended detection times in urine samples .

The expected metabolic pathways for methasterone include:

  • C3-reduction
  • C17-epimerization
  • Oxidation at C6, C16, and/or C18
  • C18-dehydration

These transformations lead to various metabolites that can be detected in urine for an extended period post-consumption .

The synthesis of methasterone was first documented in the literature in the late 1950s during research aimed at discovering compounds with anti-tumor properties. The synthesis typically involves:

  • Starting Material: Dihydrotestosterone or its derivatives.
  • Alkylation: Introduction of methyl groups at the C2 and C17 positions.
  • Purification: The product is purified through recrystallization or chromatography techniques.

The specific methods can vary based on the desired purity and yield but generally follow classical organic synthesis protocols used for steroid chemistry .

Methasterone has been primarily used in bodybuilding and athletic circles as a performance-enhancing substance. While it was marketed as a dietary supplement for muscle growth and fat loss, it lacks robust clinical evidence supporting these claims. Moreover, due to its legal status and potential health risks, its use is now largely restricted in competitive sports .

Research on the interactions of methasterone with other substances is limited but essential for understanding its pharmacodynamics and potential side effects. Methasterone's hepatotoxic nature raises concerns about interactions with other drugs metabolized by the liver. Additionally, studies have shown that it can influence hormonal pathways by converting into testosterone and other sex hormones in the body .

Methasterone shares structural similarities with several anabolic steroids. Here are some comparable compounds:

Compound NameChemical StructureAnabolic/Androgenic RatioNotable Characteristics
Methyldrostanolone2α,17α-Dimethyl-5α-dihydrotestosterone20:1Potent anabolic effects; hepatotoxic
Drostanolone17β-Hydroxy-2α-methyl-5α-androstan-3-one30:1Less hepatotoxic; used medically
Nandrolone19-Nortestosterone10:1Popular for muscle growth; less liver toxicity
TestosteroneAndrost-4-en-17β-ol-3-one1:1Natural hormone; widely studied

Uniqueness of Methasterone: Methasterone stands out due to its high anabolic-to-androgenic ratio compared to traditional anabolic steroids like testosterone and nandrolone. Its oral bioavailability (approximately 50%) also makes it unique among many injectable steroids, providing ease of use without the need for injections .

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

318.255880323 g/mol

Monoisotopic Mass

318.255880323 g/mol

Heavy Atom Count

23

Appearance

Powder

UNII

GH88DY98MR

Other CAS

3381-88-2

Wikipedia

Methasterone

Dates

Modify: 2023-08-15

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